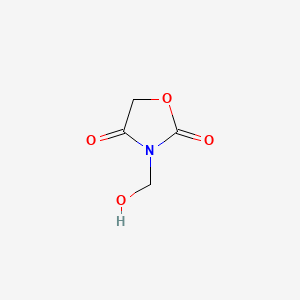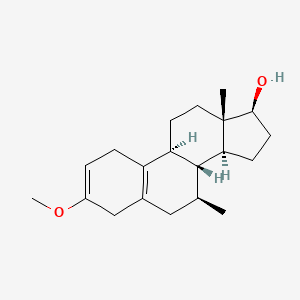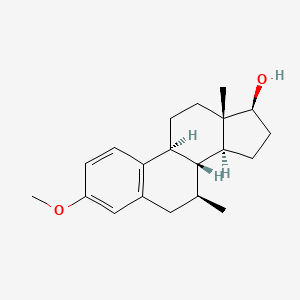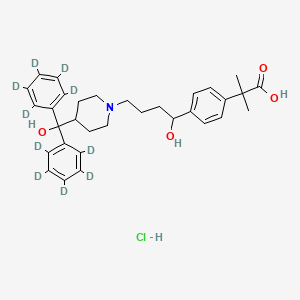
Fexofenadine-d10 Hydrochloride
Overview
Description
Fexofenadine-d10 Hydrochloride is a major active metabolite of terfenadine and is an antihistamine with selective H1-receptor antagonist activity . It is used to relieve the symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .
Synthesis Analysis
The synthesis of Fexofenadine involves several steps including Friedel–Crafts alkylation reaction, hydrolysis, oxidation, esterification reaction, and reduction reaction . The process starts with benzene and methallyl as starting reactants . The final product, Fexofenadine, is obtained upon hydrolysis .Molecular Structure Analysis
Fexofenadine Hydrochloride has a molecular formula of C32H40ClNO4 . Its average mass is 538.117 Da and its monoisotopic mass is 537.264587 Da .Chemical Reactions Analysis
Fexofenadine hydrochloride derivative is formed by reaction with DCC and 2-NPH . This brown-orange colored chromogen was measured in a UV-Vis Spectrophotometer from 400-800nm .Physical And Chemical Properties Analysis
Fexofenadine Hydrochloride is a white to off-white crystalline powder . Its melting point is between 148-150°C .Scientific Research Applications
Allergic Conditions and Symptomatic Relief
Fexofenadine-d10 Hydrochloride is commonly used for the symptomatic relief of allergic conditions, including seasonal allergic rhinitis (hay fever) and urticaria (hives) . It acts as an antihistamine, effectively alleviating symptoms such as sneezing, nasal congestion, itchy nose/palate/throat, and itchy/watery/red eyes .
Enhanced Dissolution and Intestinal Absorption
Researchers have explored ways to improve the dissolution and oral absorption of Fexofenadine Hydrochloride. Solid dispersions prepared using carriers like polyethylene glycol 20,000 (PEG 20,000) and poloxamer 188 have shown promising results. These solid dispersions enhance dissolution rates, leading to faster drug release (within 15 minutes) compared to the standard formulation (over 120 minutes). Additionally, poloxamer 188-based solid dispersions demonstrate better intestinal absorption .
Safety Profile and Lack of Cardiotoxic Effects
Fexofenadine-d10 Hydrochloride belongs to the second generation of antihistamines. Unlike its predecessor terfenadine, it lacks cardiotoxic side effects (such as fatal arrhythmia) . This safety profile makes it a preferred choice for long-term use.
Anti-Inflammatory Properties
Studies suggest that Fexofenadine-d10 Hydrochloride displays some anti-inflammatory properties . While it primarily acts as an antihistamine, its additional effects on inflammation may have implications in various disease contexts.
Formulation Development and Stability
Researchers have investigated the solid form and phase transformation properties of Fexofenadine Hydrochloride using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and powder X-ray diffraction (PXRD) . Understanding its stability and polymorphic forms is crucial for pharmaceutical development.
Mechanism of Action
Target of Action
Fexofenadine-d10 Hydrochloride, also known as Fexofenadine, is a selective antagonist for the H1 histamine receptors . These receptors are present on various types of smooth muscle, endothelial cells, and in the heart .
Mode of Action
Fexofenadine competes with histamine for H1-receptor on effector cells in the blood vessels, gastrointestinal tract, and respiratory tract . This is in contrast to previous first-generation antihistamines, such as diphenhydramine, which readily bind to off-targets that contribute to side effects such as sedation .
Biochemical Pathways
Fexofenadine’s action on the H1 histamine receptors leads to a reduction in the typical symptoms of allergic diseases. These include sneezing, swelling (due to plasma leakage), erythema (due to dilation of blood vessels), and itching . All of these symptoms can be effectively blocked by Fexofenadine .
Pharmacokinetics
Fexofenadine has a bioavailability of 30–41% and is bound to proteins by 60–70% . The elimination half-life of Fexofenadine is 14.4 hours , and it is excreted in the feces (~80%) and urine (~10%) as unchanged drug . The principal pathways of Fexofenadine elimination are biliary and renal .
Result of Action
The molecular and cellular effects of Fexofenadine’s action result in the relief of various allergic symptoms, such as hay fever, watery eyes, runny nose, sneezing, hives, and itching .
Action Environment
Environmental factors, such as air pollutants, can influence the action, efficacy, and stability of Fexofenadine. For instance, diesel exhaust particles (DEP), a component of air pollutants, can interact with allergens and worsen the allergic reaction . DEP particles infiltrate airway epithelial cells, inducing inflammation and cytotoxicity . The interaction of DEP with allergens can enhance allergen-induced responses . Therefore, the presence of air pollutants can aggravate the symptoms of allergic rhinitis, and Fexofenadine has been shown to be effective in relieving these symptoms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-MQHVTZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fexofenadine-d10 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



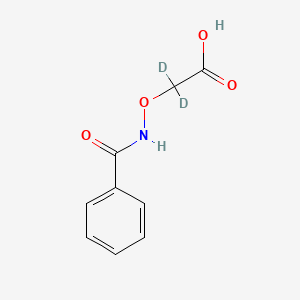
![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)
